molecular formula C9H16ClO5P B14653162 1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate CAS No. 53722-20-6

1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate

Cat. No.: B14653162
CAS No.: 53722-20-6
M. Wt: 270.65 g/mol
InChI Key: MGKGYMBUCBSWRK-UHFFFAOYSA-N
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Description

1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate is an organic compound with a complex structure that includes a diethoxyphosphoryl group, a prop-2-en-1-yl group, and a chloroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate typically involves the reaction of diethyl phosphite with an appropriate allyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can yield different products depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions are common, where the chloroacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce diethoxyphosphoryl groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate involves its interaction with molecular targets through its functional groups. The diethoxyphosphoryl group can participate in various chemical reactions, while the chloroacetate group can undergo nucleophilic substitution. These interactions can affect molecular pathways and lead to the formation of new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    1-(Diethoxyphosphoryl)prop-2-en-1-yl acetate: Similar structure but lacks the chloroacetate group.

    1-(Diethoxyphosphoryl)prop-2-en-1-yl bromide: Similar structure but contains a bromide group instead of a chloroacetate group.

Uniqueness

1-(Diethoxyphosphoryl)prop-2-en-1-yl chloroacetate is unique due to the presence of both diethoxyphosphoryl and chloroacetate groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

53722-20-6

Molecular Formula

C9H16ClO5P

Molecular Weight

270.65 g/mol

IUPAC Name

1-diethoxyphosphorylprop-2-enyl 2-chloroacetate

InChI

InChI=1S/C9H16ClO5P/c1-4-9(15-8(11)7-10)16(12,13-5-2)14-6-3/h4,9H,1,5-7H2,2-3H3

InChI Key

MGKGYMBUCBSWRK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C=C)OC(=O)CCl)OCC

Origin of Product

United States

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